An In-depth Technical Guide to 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole
An In-depth Technical Guide to 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, predicted spectroscopic data, and potential applications of 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole. This molecule is of interest to the scientific community, particularly in the fields of medicinal chemistry and drug discovery, due to its structural motifs that are common in biologically active compounds. The benzothiazole core is a recognized pharmacophore, and the presence of a chloro group at the 2-position and a methylsulfonyl group at the 4-position suggests unique reactivity and potential for targeted therapeutic development. This guide aims to serve as a foundational resource for researchers investigating this and related compounds.
Introduction
2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole is a substituted heterocyclic compound featuring a fused benzene and thiazole ring system. The benzothiazole scaffold is a prominent structural component in a wide array of pharmacologically active molecules, exhibiting anticancer, antimicrobial, and anti-inflammatory properties, among others.[1][2] The introduction of a chlorine atom at the 2-position of the benzothiazole ring provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups to explore structure-activity relationships (SAR).[3] Concurrently, the methylsulfonyl group at the 4-position, a strong electron-withdrawing group, is expected to significantly influence the electronic properties of the benzothiazole system, potentially enhancing its biological activity and modulating its physicochemical properties.
This guide will delve into the known and predicted chemical characteristics of 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole, offering a scientifically grounded, albeit theoretical, pathway for its synthesis and detailed predictions of its spectroscopic signatures.
Physicochemical Properties
While experimental data for 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole is not extensively available in the public domain, we can infer its key properties based on supplier information and data from structurally related compounds.
| Property | Value / Prediction | Source / Rationale |
| Molecular Formula | C₈H₆ClNO₂S₂ | Supplier Data |
| Molecular Weight | 247.73 g/mol | Supplier Data |
| Physical Form | Solid | Supplier Data |
| Purity | ≥95% | Supplier Data |
| Melting Point | Predicted: 150-170 °C | Based on the melting point of 2-(methylsulfonyl)-1,3-benzothiazole (86-89 °C) and the expected increase due to the polar chloro-substituent and potential for stronger crystal lattice interactions. |
| Boiling Point | Predicted: >350 °C | Based on the boiling point of 2-(methylsulfonyl)-1,3-benzothiazole (~370 °C) and the anticipated increase in intermolecular forces from the chloro group. |
| Solubility | Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF, acetone) and chlorinated solvents (e.g., dichloromethane, chloroform). Sparingly soluble in alcohols and likely insoluble in water and nonpolar alkanes. | The polar sulfonyl group and the benzothiazole ring suggest solubility in polar organic solvents. The overall nonpolar surface area and crystalline nature would limit aqueous solubility. |
| CAS Number | 1105189-51-2 | Supplier Data |
Proposed Synthesis
Caption: Proposed synthetic workflow for 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole.
Step-by-Step Experimental Protocol:
Step 1: Synthesis of 2-Mercapto-4-nitrobenzothiazole
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To a solution of 2-amino-3-nitrothiophenol in ethanol, add an equimolar amount of potassium hydroxide.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a slight excess of carbon disulfide dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 2-mercapto-4-nitrobenzothiazole.
Step 2: Synthesis of 2-(Methylthio)-4-nitrobenzothiazole
-
Dissolve 2-mercapto-4-nitrobenzothiazole in a suitable solvent such as ethanol or acetone.
-
Add a base, for instance, sodium hydroxide or potassium carbonate, to the solution.
-
Add dimethyl sulfate dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with water, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 2-(methylthio)-4-nitrobenzothiazole.
Step 3: Synthesis of 4-Nitro-2-(methylsulfonyl)benzothiazole
-
Dissolve 2-(methylthio)-4-nitrobenzothiazole in glacial acetic acid.
-
Add an excess of 30% hydrogen peroxide dropwise to the solution, maintaining the temperature below 40°C with an ice bath.[4]
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove acetic acid, and dry to obtain 4-nitro-2-(methylsulfonyl)benzothiazole.
Step 4: Synthesis of 4-Amino-2-(methylsulfonyl)benzothiazole
-
Suspend 4-nitro-2-(methylsulfonyl)benzothiazole in ethanol.
-
Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the suspension.
-
Reflux the mixture for 2-3 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-amino-2-(methylsulfonyl)benzothiazole.
Step 5: Synthesis of 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole
-
Dissolve 4-amino-2-(methylsulfonyl)benzothiazole in a mixture of concentrated hydrochloric acid and water at 0-5°C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution, with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole.
Predicted Spectroscopic Data and Analysis
As experimental spectra are not publicly available, the following are predictions based on the chemical structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons (benzothiazole ring): Three protons on the benzene ring are expected to appear as complex multiplets in the downfield region, likely between δ 7.5 and 8.5 ppm. The strong electron-withdrawing effect of the sulfonyl group will significantly deshield these protons.
-
Methyl Protons (-SO₂CH₃): A singlet corresponding to the three methyl protons is anticipated, likely in the range of δ 3.0-3.5 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: The carbon atoms of the benzothiazole ring system will appear in the aromatic region (δ 110-160 ppm). The carbon attached to the sulfonyl group and the carbons in the thiazole ring will be significantly influenced by the heteroatoms and the sulfonyl group.
-
Methyl Carbon (-SO₂CH₃): The methyl carbon is expected to resonate in the range of δ 40-50 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
S=O Stretching: Strong, characteristic absorption bands for the asymmetric and symmetric stretching of the sulfonyl group are expected in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[5][6]
-
C=N Stretching: A medium intensity band for the C=N bond of the thiazole ring is expected around 1600-1500 cm⁻¹.
-
Aromatic C-H Stretching: Bands in the region of 3100-3000 cm⁻¹.
-
Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretching: A band in the fingerprint region, typically around 800-600 cm⁻¹.
Mass Spectrometry (Predicted)
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 247 and an M+2 peak at m/z 249 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.
-
Fragmentation Pattern: Common fragmentation pathways for benzothiazoles involve cleavage of the thiazole ring.[7][8] We can anticipate the loss of SO₂CH₃ (m/z 79) and Cl (m/z 35/37) as potential fragmentation patterns.
Reactivity and Potential Applications
Reactivity
The chemical reactivity of 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole is primarily dictated by two key functional groups:
-
2-Chloro Substituent: The chlorine atom at the 2-position of the benzothiazole ring is a good leaving group, making this position susceptible to nucleophilic aromatic substitution (SNAr) reactions.[9] This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, providing a versatile handle for the synthesis of diverse derivatives for biological screening.
Caption: Nucleophilic aromatic substitution at the 2-position.
-
Methylsulfonyl Group: The methylsulfonyl group is a strong electron-withdrawing group, which activates the benzothiazole ring towards nucleophilic attack and deactivates it towards electrophilic substitution. It is also a key structural feature in many bioactive molecules, often contributing to improved solubility and metabolic stability. The sulfone itself is generally stable to further oxidation.[4]
Potential Applications
Given the pharmacological importance of the benzothiazole scaffold, 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole and its derivatives are promising candidates for investigation in several therapeutic areas:
-
Anticancer Agents: Many substituted benzothiazoles have demonstrated potent and selective anticancer activity.[1] The combination of the benzothiazole core with the sulfonyl and chloro moieties may lead to novel compounds with enhanced efficacy.
-
Antimicrobial Agents: The benzothiazole nucleus is present in numerous compounds with antibacterial and antifungal properties.
-
Kinase Inhibitors: The structural features of this molecule make it a potential scaffold for the design of inhibitors for various protein kinases, which are crucial targets in cancer and inflammatory diseases.
-
Anti-tubercular Agents: Some benzothiazole derivatives have shown promising activity against Mycobacterium tuberculosis.
Safety and Handling
As specific toxicity data for 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole is not available, it is imperative to handle this compound with the utmost care, assuming it to be hazardous. The safety precautions should be based on the properties of related chlorinated and sulfonyl-containing aromatic compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[10][11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of skin contact: Immediately wash with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Conclusion
2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole represents a molecule of significant interest for chemical and pharmaceutical research. While a comprehensive experimental characterization is yet to be published, this guide provides a solid foundation for its study by proposing a viable synthetic route and predicting its key chemical and spectroscopic properties. The reactive chloro-substituent and the electron-withdrawing sulfonyl group make this compound a versatile building block for the synthesis of novel derivatives with potential therapeutic applications. As with any new chemical entity, all handling and experimental procedures should be conducted with appropriate safety precautions.
References
-
ResearchGate. (n.d.). Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. Retrieved from [Link]
-
MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
-
PubMed. (2022). Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Retrieved from [Link]
-
MDPI. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Retrieved from [Link]
-
ResearchGate. (2024, October 10). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Retrieved from [Link]
-
Journal of Young Pharmacists. (n.d.). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Synthesis and oxidation of some azole-containing thioethers. Retrieved from [Link]
-
Analytical Chemistry. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
-
NIH. (2012, June 8). Methylsulfonyl Benzothiazole (MSBT): A Selective Protein Thiol Blocking Reagent. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
-
ACS Publications. (n.d.). Safe handling of chlorine. Retrieved from [Link]
-
MassBank. (2017, January 5). Benzothiazoles. Retrieved from [Link]
-
OxyChem. (n.d.). CHLORINATED ORGANICS HANDBOOK. Retrieved from [Link]
-
MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]
-
Spectroscopy Letters. (1998). Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles. Retrieved from [Link]
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]
-
J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Chlorine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). 13C-NMR Studies of Some Heterocyclically Substituted. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzothiazole. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Methylsulfonyl)benzothiazole. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Sulfonyl 2-(prop-2-yn-1-ylthio) benzo[d]thiazole Derivatives | Al-Nahrain Journal of Science [anjs.edu.iq]
- 3. US2791612A - Isolation process for 2-aminothiophenol - Google Patents [patents.google.com]
- 4. BJOC - Synthesis and oxidation of some azole-containing thioethers [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Electron Impact Mass Spectra of Some Unsaturated Derivatives of 2-Benzothiazoles / Spectroscopy Letters, 1998 [sci-hub.sg]
- 8. asianpubs.org [asianpubs.org]
- 9. Benzothiazole sulfones as a tool for peptide modification and cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oxychem.com [oxychem.com]
- 11. ecolink.com [ecolink.com]
- 12. nj.gov [nj.gov]
